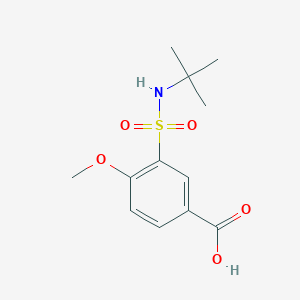

3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid” likely belongs to the class of organosulfur compounds, which are organic compounds that contain sulfur . The tert-butyl group is a common substituent in organic chemistry .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds such as tert-butyl esters can be synthesized through various methods . For instance, tert-butyl esters can be chlorinated using PCl3 , and tert-butyl-substituted indolo[2,3-b]quinoxaline derivatives can be synthesized .Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using methods like Density Functional Theory (DFT) and B3LYP method . These methods can be used to optimize the structure of the molecule and calculate its excited states .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For example, tert-butyl esters can undergo chlorination with PCl3 to generate acid chlorides . Also, a SN1 reaction involving the synthesis of tert-butyl chloride has been reported .Scientific Research Applications

Chemiluminescence and Oxidation Studies Studies on sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including those derived from tert-butyl substituted compounds, indicate that these compounds can undergo base-induced chemiluminescence, a property that could be harnessed for scientific and diagnostic applications, showcasing the diverse potential of tert-butylsulfamoyl derivatives in research settings (N. Watanabe et al., 2010).

Photoluminescence Properties Research into the effect of electron-donating substituent groups on aromatic rings, such as methoxy groups found in 3-(Tert-butylsulfamoyl)-4-methoxybenzoic acid, on the photoluminescence properties of complexes, particularly those involving Eu(III) ions, reveals that these structural features can significantly enhance fluorescence emission intensities. This indicates potential applications in materials science and photoluminescence research (Baojiao Gao et al., 2015).

Electro-organic Synthesis Electrochemical studies of dihydroxybenzoic acid and tert-butylcatechol, in the context of synthesizing coumestan derivatives, demonstrate the utility of tert-butyl and methoxy substituted benzoic acids in electro-organic synthesis, opening avenues for the development of novel organic compounds through electrochemical methods (S. M. Golabi & D. Nematollahi, 1997).

Insecticidal Activities In the realm of agricultural chemistry, the synthesis and evaluation of N-alkoxysulfenyl-N'-tert-butyl-N, N'-diacylhydrazines, related to tert-butyl and methoxy benzoic acid derivatives, have demonstrated promising insecticidal activities, offering potential for the development of new insect growth regulators (Qiqi Zhao et al., 2007).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

3-(tert-butylsulfamoyl)-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c1-12(2,3)13-19(16,17)10-7-8(11(14)15)5-6-9(10)18-4/h5-7,13H,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURYCNVSEWGTMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24832840 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-benzyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)butanamide](/img/structure/B2667663.png)

![N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2667669.png)

![6-chloro-N2-[3-(diethylamino)propyl]-N4-(2,4-difluorophenyl)-1,3,5-triazine-2,4-diamine hydrochloride](/img/structure/B2667670.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2667673.png)

![N-(3-fluorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2667678.png)